19-Noretiocholanolone

説明

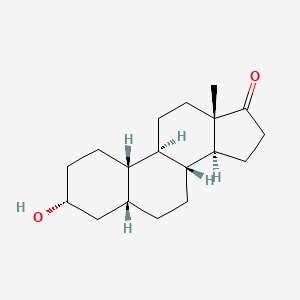

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R,5R,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12-,13+,14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUIARGWRPHDBX-DHMVHTBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043346 | |

| Record name | 19-Noretiocholanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 19-Noretiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33036-33-8 | |

| Record name | 19-Noretiocholanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33036-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Noretiocholanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033036338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Noretiocholanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-NORETIOCHOLANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5Z6602I6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 19-Noretiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 19-Noretiocholanolone for Researchers and Drug Development Professionals

Core Compound Details and Significance

19-Noretiocholanolone, systematically known as 5β-estran-3α-ol-17-one, is a significant metabolite of the anabolic-androgenic steroid (AAS) nandrolone (B1676933) (19-nortestosterone) and its prohormone bolandione (19-norandrostenedione)[1]. Its detection in biological samples, primarily urine, serves as a key indicator in anti-doping tests to identify the illicit use of nandrolone[2]. The World Anti-Doping Agency (WADA) includes this compound on its list of prohibited substances due to its direct link to nandrolone administration[1]. Beyond its role in sports anti-doping, the study of this compound provides valuable insights into the metabolism and pharmacokinetics of synthetic androgens, which is crucial for drug development and understanding endocrine physiology.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, metabolic pathways, and detailed analytical methodologies for its detection and quantification.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental for the development of analytical methods and for understanding its biological behavior.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₈O₂ | [1] |

| Molar Mass | 276.42 g/mol | [1] |

| IUPAC Name | (3R,5R,8R,9R,10S,13S,14S)-3-Hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-one | [1] |

| CAS Number | 33036-33-8 | [1] |

| Synonyms | 5β-Estran-3α-ol-17-one, 3α-Hydroxy-5β-estran-17-one | [1] |

Metabolic Pathway of Nandrolone to this compound

The biotransformation of nandrolone into this compound involves a series of enzymatic reactions primarily occurring in the liver. The metabolic cascade is crucial for the clearance of nandrolone and results in the formation of metabolites that are more readily excreted.

The primary enzyme responsible for the conversion of nandrolone is 5α-reductase[1]. Following this reduction, the resulting intermediate undergoes further modification by hydroxysteroid dehydrogenases (HSDs). The metabolic process also includes conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate urinary excretion[3].

Experimental Protocols

Accurate and reliable detection of this compound is paramount in both research and regulatory settings. The following sections detail established protocols for the analysis of this metabolite in urine.

Sample Preparation: Extraction and Hydrolysis of Urinary Steroids

The majority of this compound in urine is present in a conjugated form (glucuronide or sulfate)[3]. Therefore, a hydrolysis step is essential to cleave these conjugates and liberate the free steroid for analysis.

1. Enzymatic Hydrolysis:

-

Objective: To deconjugate this compound from its glucuronide and sulfate forms.

-

Procedure:

-

To 2 mL of urine, add an internal standard (e.g., deuterated this compound).

-

Add 1 mL of phosphate (B84403) buffer (0.8 M, pH 7.0)[4].

-

Stop the reaction by adding 750 µL of 20% K₂CO₃/KHCO₃ buffer (1:1) to raise the pH to approximately 9[4].

-

2. Solid-Phase Extraction (SPE):

-

Objective: To isolate and purify the deconjugated steroids from the urine matrix.

-

Procedure:

-

Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water[7].

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Elute the steroids with 5 mL of methanol or ethyl acetate.

-

For further cleanup, the eluate can be passed through an amino SPE tube to remove acids[6].

-

Evaporate the eluent to dryness under a stream of nitrogen at 40°C[7].

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used and robust technique for the quantification of this compound. Derivatization is a critical step to increase the volatility and thermal stability of the steroid.

1. Derivatization:

-

Objective: To convert the steroid into a more volatile and thermally stable derivative for GC analysis.

-

Procedure:

-

Reconstitute the dried extract in 50 µL of a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and dithioerythritol (B556865) (DTE)[8][9].

-

Heat the mixture at 60-70°C for 20-30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative[9].

-

2. GC-MS Instrumental Parameters:

| Parameter | Typical Value |

| Gas Chromatograph | Agilent 7890A or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injection Volume | 1-2 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial 180°C, ramp to 230°C at 3°C/min, then to 310°C at 30°C/min |

| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions (TMS derivative) | m/z 420 (molecular ion), 405, 315[9] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound and its conjugates, often without the need for derivatization.

1. LC-MS/MS Instrumental Parameters:

| Parameter | Typical Value |

| Liquid Chromatograph | Agilent 1200 series or similar |

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of steroid isomers |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-20 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and its conjugates |

Quantitative Data

The concentration of this compound in biological fluids can vary significantly depending on the dosage and formulation of the administered nandrolone precursor.

Urinary and Plasma Concentrations of Nandrolone Metabolites after Administration of 19-Norandrostenediol [10]

| Administration Route | Analyte | Cmax (ng/mL) |

| 100 mg capsules | 19-Norandrosterone (B1242311) | 154.8 ± 130.8 |

| This compound | 37.7 ± 6.9 | |

| 25 mg sublingual tablets | 19-Norandrosterone | 106.3 ± 40.1 |

| This compound | 28.5 ± 20.8 |

Urinary Excretion Kinetics of this compound

Studies have shown that after administration of nandrolone precursors, this compound can be detected in urine for an extended period. The ratio of 19-norandrosterone (19-NA) to this compound (19-NE) can change over time, with the 19-NA/19-NE ratio generally being greater than 1.0 in the early excretion phase (before 6 hours post-administration) and potentially reversing later on[11]. After administration of a therapeutic ophthalmic solution containing nandrolone, urinary concentrations of this compound reached up to 70 ng/mL[12].

Conclusion

This compound is a critical biomarker for the detection of nandrolone abuse. A thorough understanding of its metabolic formation, physicochemical properties, and the analytical methods for its detection is essential for researchers, scientists, and professionals in drug development and anti-doping. The detailed protocols and data presented in this guide provide a solid foundation for the accurate and reliable analysis of this important steroid metabolite. Further research into the specific pharmacokinetic parameters of this compound and the regulatory mechanisms of the enzymes involved in its formation will continue to enhance our understanding of androgen metabolism.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dshs-koeln.de [dshs-koeln.de]

19-Noretiocholanolone: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Significance of a Key Nandrolone (B1676933) Metabolite.

Introduction

19-Noretiocholanolone, a significant metabolite of the anabolic androgenic steroid nandrolone, serves as a critical biomarker in anti-doping analyses. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, metabolic pathway, and the analytical methodologies employed for its detection. Furthermore, it delves into the androgen receptor signaling pathway, the primary mechanism through which its parent compound, nandrolone, exerts its biological effects. This document is intended for researchers, scientists, and professionals in the fields of drug development, endocrinology, and forensic analysis.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (3α,5β)-3-hydroxy-estran-17-one, is a stereoisomer of 19-norandrosterone. Its chemical identity is well-established through various analytical techniques. The fundamental properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (3R,5R,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one[1][2] |

| CAS Number | 33036-33-8[1][3] |

| Molecular Formula | C18H28O2[1][3] |

| Molecular Weight | 276.41 g/mol [3][4] |

| Canonical SMILES | C[C@]12CC[C@@H]3[C@H]4CC--INVALID-LINK--O[1] |

| InChI Key | UOUIARGWRPHDBX-DHMVHTBWSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| XLogP3 | 3.3[1] |

| Hydrogen Bond Donor Count | 1[3] |

| Hydrogen Bond Acceptor Count | 2[3] |

| Rotatable Bond Count | 0[3] |

| Exact Mass | 276.208930132 Da[1] |

| Heavy Atom Count | 20[3] |

| Complexity | 418[3] |

| Solubility | Acetonitrile: 1 mg/ml, Ethanol: 1 mg/ml, Methanol: 1 mg/ml[5] |

Metabolism and Biological Significance

This compound is a primary urinary metabolite of the synthetic anabolic steroid nandrolone (19-nortestosterone) and its prohormones like 19-norandrostenedione.[2][6][7] The formation of this compound occurs in the liver primarily through the action of the enzyme 5β-reductase on nandrolone.[3] Its presence and concentration in urine are key indicators of nandrolone administration, making it a crucial target in anti-doping screening.[8]

While nandrolone is a known agonist of the androgen receptor (AR), the specific biological activity and binding affinity of this compound to the AR are not extensively documented.[9][10] However, as a metabolite, its presence signifies the administration of a potent anabolic agent. The biological effects are therefore primarily attributed to the parent compound, nandrolone, which interacts with the androgen receptor to elicit a range of physiological responses.

Androgen Receptor Signaling Pathway

Nandrolone, like other androgens, exerts its effects by binding to and activating the androgen receptor, a ligand-activated transcription factor.[9] The activation of the AR initiates a signaling cascade that ultimately leads to changes in gene expression, resulting in the anabolic and androgenic effects associated with these steroids.

Caption: Androgen Receptor Signaling Pathway for Nandrolone.

Experimental Protocols

The detection and quantification of this compound in urine are predominantly performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, crucial for anti-doping analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Detection

This protocol provides a general workflow for the analysis of this compound in urine. Specific parameters may need optimization based on the instrumentation and laboratory conditions.

-

Sample Preparation:

-

Hydrolysis: To 2 mL of urine, add an internal standard (e.g., d3-19-norandrosterone). Add 1 mL of phosphate (B84403) buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Incubate at 50-60°C for 1-3 hours to deconjugate the steroid metabolites.

-

Extraction: After cooling, adjust the pH to 9-10 with a carbonate buffer. Perform liquid-liquid extraction with 5 mL of an organic solvent (e.g., n-pentane or a mixture of diethyl ether and n-hexane). Vortex and centrifuge to separate the phases. The organic layer is collected.

-

Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithioerythritol. Heat at 60-70°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., HP-5MS) with helium as the carrier gas. A typical temperature program starts at 150°C, ramps up to 280°C, and holds for a few minutes.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often used, targeting characteristic ions of the TMS-derivatized this compound.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nandrolone - Wikipedia [en.wikipedia.org]

- 10. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolism of Nandrolone to 19-Noretiocholanolone

This technical guide provides a comprehensive overview of the metabolic pathways of the anabolic androgenic steroid nandrolone (B1676933), with a specific focus on its conversion to the urinary metabolite 19-noretiocholanolone. The document is intended for researchers, scientists, and professionals in the field of drug development and anti-doping science.

Introduction to Nandrolone Metabolism

Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic steroid derived from testosterone (B1683101).[1] It is used therapeutically for conditions such as anemia and osteoporosis but is also one of the most commonly abused anabolic steroids in sports.[2] The detection of nandrolone use is primarily achieved through the analysis of its urinary metabolites.[3] Following administration, nandrolone esters are hydrolyzed to the parent compound, nandrolone.[3] The liver is the primary site of nandrolone metabolism, where it undergoes extensive enzymatic conversions before excretion.[4][5] The main metabolic pathway involves the reduction of the A-ring and subsequent conjugation, primarily with glucuronic acid and sulfate (B86663), to facilitate urinary excretion.[1][3] The two major urinary metabolites used as markers for nandrolone abuse are 19-norandrosterone (B1242311) (19-NA) and this compound (19-NE).[2][3]

The Metabolic Pathway from Nandrolone to this compound

The metabolism of nandrolone to its main urinary metabolites is a multi-step process primarily catalyzed by reductive enzymes. The enzyme 5α-reductase is a key player in this pathway, converting nandrolone into 5α-dihydronandrolone.[4][6] Further metabolism by hydroxysteroid dehydrogenases leads to the formation of 19-norandrosterone and this compound.[5][7] this compound is specifically the 5β-isomer of the reduced metabolite.[8] These metabolites are then typically conjugated with glucuronic acid or sulfate before being excreted in the urine.[1]

Quantitative Analysis of Nandrolone Metabolites

The quantitative analysis of 19-norandrosterone and this compound in urine is crucial for doping control. The World Anti-Doping Agency (WADA) has set a threshold for 19-NA in urine, above which an athlete is suspected of doping.[2] The concentration of these metabolites can vary depending on the dosage, administration route, and individual metabolism. Generally, 19-NA is the more abundant metabolite.[2][9]

Table 1: Urinary Concentrations of Nandrolone Metabolites After Administration

| Study Details | 19-Norandrosterone (19-NA) Concentration | This compound (19-NE) Concentration | Reference |

| Therapeutic administration of ophthalmic solution | Peak of 450 ng/mL | Peak of 70 ng/mL | [2] |

| Ingestion of 5.0 µg of 19-norandrostenedione (B190405) | Peak mean of 3.89 ± 3.11 ng/mL | Not specified | [10] |

| Ingestion of 10 µg of 19-norandrostenedione in water | Peak of 4.80 ± 2.84 ng/mL | Not specified | [11] |

| Ingestion of 10 µg of 19-norandrostenedione in an energy bar | Peak of 8.46 ± 4.44 ng/mL | Not specified | [11] |

Table 2: Performance of Analytical Methods for Nandrolone Metabolite Quantification

| Parameter | 19-Norandrosterone (19-NA) | This compound (19-NE) | Reference |

| Limit of Quantification (LOQ) by GC-MS | <1 ng/mL | <1 ng/mL | [3] |

| Lower Limit of Quantitation by GC/MS | 1 ng/mL | - | [12] |

| Detection Limit by GC-MS | 0.01 ng/mL | Not specified | [3] |

Experimental Protocols for Metabolite Analysis

The standard methods for the detection and quantification of nandrolone metabolites in urine involve Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][13] These methods require extensive sample preparation to isolate and concentrate the analytes of interest.

A. Sample Preparation

A typical workflow for urine sample preparation includes the following steps:

-

Internal Standard Addition: A deuterated analog of the metabolite, such as deuterated 19-norandrosterone, is added to the urine sample to serve as an internal standard for quantification.[12]

-

Hydrolysis: Since the metabolites are often excreted as glucuronide or sulfate conjugates, an enzymatic hydrolysis step using β-glucuronidase from E. coli is performed to cleave the conjugate and release the free steroid.[2]

-

Extraction: The free metabolites are then extracted from the urine matrix using liquid-liquid extraction (LLE) with a solvent like n-pentane or solid-phase extraction (SPE) with a C18 column.[2]

-

Derivatization: For GC-MS analysis, the extracted metabolites are derivatized to increase their volatility and improve their chromatographic properties. A common derivatizing agent is MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), which forms trimethylsilyl (B98337) (TMS) derivatives.[2][14]

B. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions: A capillary column is used to separate the derivatized metabolites. The oven temperature is programmed to ramp up to achieve optimal separation.

-

Mass Spectrometer (MS) Conditions: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target metabolites.

C. LC-MS/MS Analysis

-

Liquid Chromatograph (LC) Conditions: A reversed-phase C18 column is commonly used with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid.[3]

-

Mass Spectrometer (MS/MS) Conditions: Electrospray ionization (ESI) is a common ionization technique. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[3]

Enzymology and Factors Influencing Metabolism

The metabolism of nandrolone is influenced by the activity of several enzyme systems. The primary enzymes involved are from the 5α-reductase and hydroxysteroid dehydrogenase families.[4][5][7] Recent research has also identified phosphodiesterase 7B (PDE7B) as being involved in the initial hydrolysis of nandrolone esters, such as nandrolone decanoate (B1226879), into the active nandrolone molecule in the liver cytosol.[15] Additionally, cytochrome P-450 enzymes play a role in the broader oxidative metabolism of xenobiotics, including anabolic steroids like nandrolone.[16]

Factors that can influence the urinary concentrations of nandrolone metabolites include:

-

Endogenous Production: Trace amounts of nandrolone and its metabolites can be produced endogenously in the human body, which is a consideration in anti-doping analysis.[13][17]

-

Physical Exercise: Some studies have suggested a potential link between intense physical effort and the presence of nandrolone metabolites in urine, although the origin is not yet fully understood.[13]

-

Dietary Supplements: Contamination of nutritional supplements with nandrolone precursors can lead to the excretion of 19-NA and 19-NE.[9][14]

Conclusion

The metabolism of nandrolone to this compound is a well-defined pathway involving key enzymatic reactions, primarily reduction and conjugation. The detection and quantification of this compound, alongside its more abundant counterpart 19-norandrosterone, in urine are fundamental to anti-doping control. Understanding the metabolic fate of nandrolone, the analytical methodologies for its detection, and the factors that can influence metabolite concentrations is essential for researchers and professionals in related scientific fields. The continued refinement of analytical techniques, such as GC-MS and LC-MS/MS, allows for highly sensitive and specific detection of these metabolites, aiding in the effort to deter the use of performance-enhancing drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. benchchem.com [benchchem.com]

- 4. Nandrolone - Wikipedia [en.wikipedia.org]

- 5. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 6. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and receptor binding of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of delivery mode on the urinary excretion of nandrolone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Testing for nandrolone metabolites in urine samples of professional athletes and sedentary subjects by GC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | PDE7B is involved in nandrolone decanoate hydrolysis in liver cytosol and its transcription is up-regulated by androgens in HepG2 [frontiersin.org]

- 16. Enhanced hepatic and kidney cytochrome p-450 activities in nandrolone decanoate treated albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studies related to the metabolism of endogenously produced nandrolone and exogenously administered nandrolone precursors | World Anti Doping Agency [wada-ama.org]

Endogenous Production of 19-Noretiocholanolone in Humans: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the endogenous production of 19-noretiocholanolone (19-NE) in humans. It is intended for researchers, scientists, and drug development professionals interested in the nuances of steroid metabolism and its implications in fields such as endocrinology, clinical chemistry, and anti-doping science. This document details the metabolic pathways leading to the formation of 19-NE, presents quantitative data on its physiological concentrations, and outlines the analytical methodologies for its detection and quantification. Particular emphasis is placed on the enzymatic processes, influencing factors, and the differentiation between endogenous and exogenous sources.

Introduction

This compound (5β-estran-3α-ol-17-one) is a stereoisomer of 19-norandrosterone (B1242311) (19-NA) and a urinary metabolite of the anabolic steroid nandrolone (B1676933) (19-nortestosterone).[1] While its presence in urine is a key indicator for the misuse of nandrolone and its prohormones, mounting evidence has unequivocally demonstrated that 19-NE can also be produced endogenously in humans.[2][3][4] This natural production occurs at low, yet detectable, concentrations, posing a significant challenge in distinguishing physiological levels from those resulting from exogenous administration.[1] Understanding the mechanisms of its endogenous synthesis, the baseline urinary concentrations in various populations, and the factors that modulate its production is critical for establishing fair and accurate thresholds in anti-doping regulations and for broader clinical research.

Metabolic Pathways of Endogenous this compound Production

The endogenous synthesis of this compound is intrinsically linked to the steroidogenesis pathway, which governs the production of all steroid hormones from cholesterol. The formation of 19-norsteroids is not a primary route of steroid metabolism but rather a minor branch of the pathway that converts androgens to estrogens.

The Aromatase-Mediated Pathway

The key enzyme implicated in the formation of 19-norsteroids is aromatase (cytochrome P450 19A1 or CYP19A1).[5][6][7] Aromatase is responsible for the conversion of C19 androgens (like androstenedione (B190577) and testosterone) into C18 estrogens (estrone and estradiol (B170435), respectively).[6][8] This conversion is a three-step oxidative process that involves the removal of the C19-methyl group.[5][6] During this multi-step reaction, intermediate compounds are formed, including 19-hydroxyandrostenedione and 19-oxoandrostenedione.[6][9] It is hypothesized that these intermediates can be released from the enzyme complex before the final aromatization step is completed and subsequently enter other metabolic pathways, leading to the formation of 19-norandrogens.[9]

The proposed pathway begins with the conversion of cholesterol to pregnenolone (B344588), a rate-limiting step in steroidogenesis.[10] Through a series of enzymatic reactions involving enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17α-hydroxylase/17,20-lyase (CYP17A1), pregnenolone is converted to the androgen precursor, androstenedione.[11] Aromatase then acts on androstenedione, and through the release of intermediates, 19-norandrostenedione (B190405) can be formed. This precursor is then metabolized by reductases and dehydrogenases to the final products, 19-norandrosterone and this compound. The formation of the 5β-isomer, this compound, is specifically mediated by 5β-reductase.

Figure 1: Proposed Metabolic Pathway for Endogenous this compound Synthesis.

Factors Influencing Endogenous Production

Several physiological and external factors can influence the endogenous levels of this compound:

-

Pregnancy: During pregnancy, there is a significant increase in the urinary excretion of 19-norandrosterone, and consequently this compound.[12] This is attributed to the high levels of steroidogenesis in the fetoplacental unit.

-

Physical Exercise: Strenuous and prolonged physical activity has been shown to cause a transient increase in the urinary concentrations of 19-NA and 19-NE in some individuals.[2][4][13] However, studies have shown considerable inter-individual variability, and not all exercise protocols lead to a detectable increase.[3]

-

Menstrual Cycle: Fluctuations in hormone levels during the menstrual cycle may correlate with variations in 19-norsteroid excretion, with some evidence suggesting a link between high estradiol levels and the presence of 19-NA.[13]

-

Pathological Conditions: Certain conditions, such as those affecting steroid metabolism, could theoretically alter the production of 19-norsteroids.

-

In-situ Formation: Studies have shown that 19-norsteroids can be formed by the demethylation of endogenous steroids like androsterone (B159326) and etiocholanolone (B196237) in stored urine samples, potentially due to microbial activity.[14]

Quantitative Data on Endogenous this compound

The urinary concentration of endogenously produced this compound is typically very low, often near the limit of detection of analytical instruments. The following tables summarize quantitative data from various studies.

Table 1: Urinary Concentrations of Endogenous this compound in Healthy, Non-Exercising Individuals

| Population | Number of Subjects/Samples | Mean Concentration (ng/mL) | Max Concentration (ng/mL) | Comments |

| Male Professional Soccer Players | 385 urine samples | 0.033 | 1.42 | Samples taken before and after competitions.[4] |

| Healthy Men | 10 | Detected in 4 of 10 subjects | - | Urinary excretion rate range: 0.8-4.7 ng/h.[15] |

| Healthy Subjects (mixed) | - | Generally < 0.05 | 0.13 | Baseline concentrations before exercise protocol.[3] |

Table 2: Urinary Concentrations of this compound under Specific Conditions

| Condition | Population | Concentration Range (ng/mL) | Comments |

| Post-exercise (prolonged, intense) | Athletes | Undetectable to 0.47 | Concentrations can be significantly higher after games than before.[2][4] |

| Pregnancy | Pregnant Women | Levels increase during pregnancy | Concentrations can exceed the 5 ng/mL threshold set for female athletes.[12] |

Experimental Protocols for Detection and Quantification

The analysis of this compound at the low concentrations typical of endogenous production requires highly sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.

Sample Preparation

A multi-step process is required to prepare urine samples for instrumental analysis.

-

Enzymatic Hydrolysis: In urine, 19-NE is primarily excreted as a glucuronide or sulfate (B86663) conjugate. To analyze the free steroid, these conjugates must be cleaved. This is typically achieved by enzymatic hydrolysis using β-glucuronidase from E. coli or Helix pomatia.[1][16][17]

-

Extraction: Following hydrolysis, the free steroids are extracted from the aqueous urine matrix into an organic solvent. Liquid-liquid extraction (LLE) with solvents like n-pentane is common.[16]

-

Derivatization (for GC-MS): To improve the volatility and chromatographic properties of the steroids for GC-MS analysis, they are chemically modified through derivatization. A common method is the formation of trimethylsilyl (B98337) (TMS) ethers using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[17][18][19]

Detailed GC-MS Protocol

The following is a representative protocol for the analysis of urinary this compound by GC-MS.

I. Sample Preparation

-

To 2.0 mL of urine, add an internal standard.

-

Add 1.0 mL of phosphate (B84403) buffer (pH 7.0).

-

Add 50 µL of β-glucuronidase (E. coli).

-

Incubate at 55°C for 1 hour to achieve hydrolysis.[17]

-

After cooling, adjust the pH to >9 with sodium carbonate.

-

Perform LLE with 5.0 mL of n-pentane. Vortex for 5 minutes and centrifuge.

-

Transfer the organic layer to a new tube and repeat the extraction.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

For derivatization, add 50 µL of a mixture of MSTFA and an appropriate catalyst.[19]

-

Heat the sample at 70°C for 30 minutes.[17]

II. Instrumental Analysis

-

Gas Chromatograph (GC):

-

Injection: 1-2 µL of the derivatized sample is injected in splitless mode.

-

Column: A capillary column such as a DB-5MS or equivalent is used.

-

Temperature Program: An initial temperature of ~150°C, ramped up to ~300°C.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and specificity, monitoring characteristic ions of the derivatized 19-NE.

-

Figure 2: General Workflow for GC-MS Analysis of this compound.

LC-MS/MS Methodology

LC-MS/MS offers an alternative approach that often does not require derivatization.[20] This method allows for the direct analysis of the conjugated metabolites (glucuronides and sulfates), providing more comprehensive information on the metabolic profile.[20]

I. Sample Preparation

-

Sample preparation for LC-MS/MS can be simpler, often involving a 'dilute-and-shoot' approach or solid-phase extraction (SPE) for sample clean-up and concentration.

II. Instrumental Analysis

-

Liquid Chromatograph (LC):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization: Electrospray ionization (ESI), usually in negative mode for glucuronide and sulfate conjugates.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to provide high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 19-NE and its conjugates.

-

Conclusion and Future Directions

The endogenous production of this compound is a complex physiological process with significant implications for clinical and forensic toxicology. While the metabolic pathways are beginning to be understood, further research is needed to fully elucidate the enzymatic kinetics and regulatory mechanisms involved. The development of more sensitive analytical methods will continue to improve our ability to measure the low concentrations of endogenous 19-norsteroids and to differentiate them from exogenous sources. For drug development professionals, understanding the baseline steroid profile and its potential fluctuations is crucial when evaluating the metabolic effects of new chemical entities. Future research should focus on larger population studies to establish more robust reference ranges for endogenous 19-NE, considering factors such as ethnicity, diet, and genetic polymorphisms in steroidogenic enzymes.

References

- 1. Gas chromatographic/mass spectrometric analysis of 19-nortestosterone urinary metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endogenous nandrolone metabolites in human urine. Two-year monitoring of male professional soccer players - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aromatase - Wikipedia [en.wikipedia.org]

- 6. Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JBC: On the trail of steroid aromatase [asbmb.org]

- 8. researchgate.net [researchgate.net]

- 9. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dshs-koeln.de [dshs-koeln.de]

- 13. researchgate.net [researchgate.net]

- 14. Formation of 19-norsteroids by in situ demethylation of endogenous steroids in stored urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urinary nandrolone metabolites of endogenous origin in man: a confirmation by output regulation under human chorionic gonadotropin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quantification of 19-Norandrosterone and this compound conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]

19-Noretiocholanolone: An In-depth Technical Guide for Biomarker Analysis in Steroid Use

Introduction

19-Noretiocholanolone (19-NE) is a key urinary metabolite of the anabolic androgenic steroid (AAS) nandrolone (B1676933) (19-nortestosterone) and its various prohormones, such as 19-nor-4-androstene-3,17-dione.[1][2] Alongside its stereoisomer, 19-norandrosterone (B1242311) (19-NA), 19-NE serves as a definitive biomarker for detecting the illicit use of nandrolone-related compounds in sports anti-doping programs and other clinical contexts.[3][4] The detection and quantification of these metabolites in urine are central to identifying adverse analytical findings. While 19-NA is typically the more abundant metabolite, the analysis of 19-NE is crucial for a comprehensive toxicological assessment, especially in cases involving late excretion phases or co-administration of other substances.[4] This guide provides a detailed overview of the metabolic pathways, analytical methodologies, and quantitative data relevant to the use of this compound as a biomarker.

Metabolic Pathway of Nandrolone

Nandrolone and its precursors undergo extensive metabolism in the body before excretion. The primary pathway involves the reduction of the parent steroid by the enzyme 5α-reductase.[5][6] This enzymatic action leads to the formation of two major metabolites: 19-norandrosterone (the 5α-isomer) and this compound (the 5β-isomer).[7] Following their formation, these metabolites are primarily conjugated with glucuronic acid or sulfate (B86663) in the liver to increase their water solubility, facilitating their excretion in the urine.[8] Anti-doping laboratories typically target these conjugated forms for analysis.[4][8]

Analytical Methodologies

The detection of this compound in urine requires highly sensitive and specific analytical techniques. The two most common methods employed in anti-doping laboratories are Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a cornerstone technique for steroid analysis. The protocol involves several critical steps to isolate, prepare, and analyze the target compounds from the complex urine matrix.

Experimental Protocol: GC/MS Analysis

-

Enzymatic Hydrolysis: Urine samples are first treated with β-glucuronidase from E. coli to cleave the glucuronide conjugates and release the free steroid metabolites.[3][4] This step is typically performed in a phosphate (B84403) buffer at an elevated temperature (e.g., 50°C for 60 minutes).[3]

-

Extraction: The hydrolyzed sample undergoes liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids. A common LLE method uses n-pentane.[4]

-

Purification (Optional): For highly sensitive analyses like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS), further purification using High-Performance Liquid Chromatography (HPLC) may be required to remove interfering substances.[4][7]

-

Derivatization: The extracted metabolites are chemically modified to increase their volatility and thermal stability for GC analysis. A common derivatizing agent is a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and trimethyliodosilane (TMIS), which creates trimethylsilyl (B98337) (TMS) derivatives.[3][9] This step is typically performed by heating the sample at 70°C for 30 minutes.[3]

-

GC/MS Analysis: A small volume (e.g., 1-2 µL) of the derivatized sample is injected into the GC/MS system.[3] The analysis is often performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity, targeting characteristic ions such as m/z 405 for both 19-NA and 19-NE TMS derivatives.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

LC/MS/MS offers an alternative and often more direct method for analyzing steroid conjugates, as it may not require the hydrolysis and derivatization steps essential for GC/MS.[8] This can simplify sample preparation and reduce analysis time.

Experimental Protocol: LC/MS/MS Analysis

-

Sample Preparation: Urine samples can be diluted or subjected to SPE for cleanup and concentration. The Waters WCX SPE cartridge has been shown to provide consistent results for extracting low-level anabolic agents.[10]

-

Chromatographic Separation: The extracted sample is injected into an LC system. A common column choice is a C18 reversed-phase column.[10] Separation is achieved using a mobile phase gradient, for example, a mixture of formic acid in methanol (B129727) and water.[11]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, typically operating in electrospray ionization (ESI) positive mode.[12] The instrument is set to Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for 19-NE and its conjugates are monitored for highly selective and sensitive detection.

-

Quantification: Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard, which is added to the sample before preparation to correct for matrix effects and extraction losses.[10]

Quantitative Data and Interpretation

The quantification of 19-NE is critical for enforcing anti-doping regulations. Analytical methods are validated to ensure accuracy and precision, particularly at the low ng/mL concentrations relevant to doping control.

Table 1: GC/MS Method Validation Parameters for 19-NE

| Parameter | Value | Source |

| Linearity Range (Low) | 0.5 - 6 ng/mL | [3] |

| Linearity Range (High) | 10 - 400 ng/mL | [3] |

| Limit of Quantification (LOQ) | 2 ng/mL | [4] |

| Lowest Detectable Conc. | 0.5 ng/mL | [3] |

| Recovery (at 4 ng/mL) | 131.9% | [3] |

| Recovery (at 10 ng/mL) | 129.7% | [3] |

| Recovery (at 50 ng/mL) | 88.2% | [3] |

Table 2: Urinary Concentrations of Nandrolone Metabolites

| Condition | Metabolite | Peak Concentration | Notes | Source |

| Ingestion of 2.5 µg 19-norandrostenedione | 19-NA | 1.56 ± 0.86 ng/mL | Sufficient to cause a positive test in some individuals. | [1] |

| Ingestion of 5.0 µg 19-norandrostenedione | 19-NA | 3.89 ± 3.11 ng/mL | 75% of subjects exceeded the 2 ng/mL threshold. | [1] |

| Consumption of boar tissue | 19-NA & 19-NE | 3.1 - 7.5 µg/L (ng/mL) | Concentrations returned to baseline within 24 hours. | [12] |

| Baseline (untreated individuals) | 19-NA & 19-NE | Generally < 0.05 ng/mL | Can be detectable at very low levels. | [13] |

Interpretation of Findings

-

19-NA/19-NE Ratio: The concentration of 19-NA in urine is generally higher than that of 19-NE, particularly in the early stages (first 6 hours) after administration.[2][3] However, this ratio can fluctuate and even invert (19-NA/19-NE < 1.0) at later time points.[2][3] Monitoring both isomers provides a more complete picture of the excretion profile.

-

Thresholds and Confounding Factors: Anti-doping authorities have established a urinary threshold for 19-NA (currently 2.5 ng/mL for samples not from pregnant individuals or those treated with norethisterone) to avoid false positives.[4] The presence of 19-NE, while not having a formal threshold, supports an adverse analytical finding. It is crucial to consider potential confounding factors, including the consumption of meat from nandrolone-treated animals or certain dietary supplements that may be contaminated with nandrolone prohormones.[1][3][12] Endogenous production of nandrolone metabolites can also occur, though typically at very low concentrations.[13][14][15]

Conclusion

This compound is an indispensable biomarker for confirming the use of nandrolone and its related prohormones. Its detection, alongside its more abundant stereoisomer 19-norandrosterone, provides robust evidence of exogenous steroid administration. The application of sophisticated analytical techniques like GC/MS and LC/MS/MS, supported by detailed and validated protocols, ensures the high sensitivity and specificity required for anti-doping analysis. A thorough understanding of nandrolone's metabolic fate, combined with precise quantitative analysis, is essential for researchers, scientists, and drug development professionals working to ensure fair competition in sports and to understand the toxicology of anabolic steroids.

References

- 1. Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nandrolone - Wikipedia [en.wikipedia.org]

- 7. dshs-koeln.de [dshs-koeln.de]

- 8. wada-ama.org [wada-ama.org]

- 9. researchgate.net [researchgate.net]

- 10. dshs-koeln.de [dshs-koeln.de]

- 11. researchgate.net [researchgate.net]

- 12. Consequence of boar edible tissue consumption on urinary profiles of nandrolone metabolites. I. Mass spectrometric detection and quantification of 19-norandrosterone and this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies related to the metabolism of endogenously produced nandrolone and exogenously administered nandrolone precursors | World Anti Doping Agency [wada-ama.org]

- 15. researchgate.net [researchgate.net]

The Biological Significance of 19-Noretiocholanolone: A Technical Guide for Researchers

An in-depth exploration of the metabolic fate, physiological relevance, and analytical considerations of a key biomarker in steroid analysis.

Abstract

19-Noretiocholanolone, a secondary but significant metabolite of the anabolic-androgenic steroid nandrolone (B1676933), serves as a critical biomarker in clinical and forensic toxicology, particularly in the realm of anti-doping control. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic pathways, physiological implications, and the analytical methodologies employed for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important steroid metabolite.

Introduction

This compound (5β-estran-3α-ol-17-one) is an endogenous steroid and a principal urinary metabolite of the synthetic anabolic steroid nandrolone (19-nortestosterone) and its prohormones, such as 19-norandrostenedione.[1][2] Its detection in urine is a key indicator of nandrolone administration, making it a substance of high importance for anti-doping agencies worldwide.[1][3] While its primary significance lies in its role as a biomarker, understanding its formation, physiological activity, and the nuances of its detection is crucial for accurate interpretation of analytical findings.

Chemical Properties and Structure

This compound is a steroid with an estrane (B1239764) skeleton, characterized by the absence of a methyl group at the C-19 position, a feature that defines "19-nor" steroids.[4] Its chemical formula is C18H28O2, and its molar mass is 276.420 g·mol−1.[1] The molecule contains a hydroxyl group at the 3α-position and a ketone group at the 17-position of its 5β-androstane nucleus.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3R,5R,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | [5] |

| Molecular Formula | C18H28O2 | [5] |

| Molar Mass | 276.420 g·mol−1 | [1] |

| CAS Number | 33036-33-8 | [5] |

| State | Solid | [5] |

Metabolic Pathways

This compound is primarily formed as a downstream metabolite of nandrolone and related prohormones. The metabolic conversion involves several enzymatic steps, mainly occurring in the liver.

Metabolism of Nandrolone

Following administration, nandrolone undergoes extensive metabolism. The primary pathway leading to the formation of this compound involves the reduction of the A-ring of the steroid nucleus. Specifically, the enzyme 5β-reductase acts on nandrolone to produce 5β-dihydronandrolone. Subsequently, 3α-hydroxysteroid dehydrogenase reduces the 3-keto group, yielding this compound.[1] An analogous pathway involving 5α-reductase leads to the formation of the major metabolite, 19-norandrosterone (B1242311).[1]

Endogenous Production

While primarily considered a marker for exogenous nandrolone use, trace amounts of this compound and its isomer 19-norandrosterone can be produced endogenously in humans.[3][6] This endogenous production is thought to occur via the aromatization of androgens to estrogens, where 19-norandrogens are formed as intermediates.[7] The testicular tissue is capable of synthesizing 19-norandrogens from androgens.[3][6] Studies have also shown that strenuous physical exercise may, in some cases, slightly increase the urinary concentrations of these metabolites.[3][8] Furthermore, the consumption of certain foods, such as edible tissues from non-castrated pigs, can lead to detectable levels of this compound in urine.[1]

Physiological Significance and Androgen Receptor Interaction

As a metabolite of nandrolone, this compound is classified as an anabolic-androgenic steroid metabolite.[2] While nandrolone itself is a potent agonist of the androgen receptor, the specific biological activity of this compound is less well-characterized. It is generally considered to be a much weaker androgen compared to its parent compound. The interaction of 19-nor-testosterone steroids with the androgen receptor is believed to be a key determinant of their anabolic and androgenic effects.[9] The tissue-selective effects of some 19-nor steroids may be related to their differential metabolism and interaction with the androgen receptor in various tissues.[10]

Analytical Detection and Quantification

The detection of this compound is a cornerstone of anti-doping programs. The primary matrix for analysis is urine, where the metabolite is excreted mainly in its conjugated forms (glucuronide and sulfate).[11]

Experimental Protocols

The standard analytical workflow for the detection of this compound involves several key steps:

-

Sample Preparation: Urine samples are typically subjected to enzymatic hydrolysis with β-glucuronidase to cleave the glucuronide conjugates and release the free steroid.[12]

-

Extraction: The deconjugated steroids are then extracted from the urine matrix using liquid-liquid extraction (e.g., with n-pentane) or solid-phase extraction.[12]

-

Purification: Further purification may be necessary to remove interfering substances. This can be achieved through liquid chromatography.[12]

-

Derivatization: For analysis by gas chromatography, the steroid metabolites are derivatized, for instance, using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), to increase their volatility and improve their chromatographic properties.[13]

-

Instrumental Analysis: The final analysis is performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][11] These techniques provide the necessary sensitivity and specificity for the detection and quantification of this compound at the low nanogram per milliliter (ng/mL) levels required by anti-doping regulations.[12]

Quantitative Data

The concentration of this compound in biological fluids is a critical parameter in determining the origin of the compound (endogenous vs. exogenous). The World Anti-Doping Agency (WADA) has established threshold levels for nandrolone metabolites to avoid false-positive results due to endogenous production. The threshold for 19-norandrosterone is 2 ng/mL for men.[3][11]

Table 2: Reported Concentrations of this compound in Human Plasma and Urine

| Matrix | Condition | Concentration (ng/mL) | Reference |

| Plasma | After 100-mg oral 19-norandrostenediol capsule | 37.7 (±6.9) | |

| Plasma | After 25-mg sublingual 19-norandrostenediol tablet | 28.5 (±20.8) | |

| Urine | Baseline (untreated subjects) | <0.05 | [3] |

| Urine | After therapeutic administration of nandrolone ophthalmic solution | up to 70 | [14] |

Conclusion

This compound is a metabolite of profound importance in the field of steroid analysis. While its direct physiological effects are not as potent as its parent compound, its presence in urine serves as a reliable and sensitive biomarker for the use of nandrolone and related anabolic agents. A thorough understanding of its metabolic origins, the factors influencing its endogenous levels, and the sophisticated analytical techniques required for its detection is essential for researchers and professionals in drug development and anti-doping science. Future research may further elucidate the subtle biological roles of this and other 19-norsteroid metabolites, potentially revealing new insights into steroid hormone action and metabolism.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0005886) [hmdb.ca]

- 5. This compound | C18H28O2 | CID 14009228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Testing for nandrolone metabolites in urine samples of professional athletes and sedentary subjects by GC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Quantification of 19-Norandrosterone and this compound conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]

- 12. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification and profiling of 19-norandrosterone and this compound in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dshs-koeln.de [dshs-koeln.de]

The Formation of 19-Noretiocholanolone via 5α-Reductase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Noretiocholanolone is a prominent urinary metabolite of the anabolic-androgenic steroid nandrolone (B1676933) (19-nortestosterone). Its detection is a key indicator in anti-doping tests. The formation of this compound is a critical step in the metabolic fate of nandrolone, primarily mediated by the enzyme 5α-reductase. This technical guide provides a comprehensive overview of the enzymatic conversion of nandrolone to its 5α-reduced metabolites, with a focus on the formation of this compound. The guide details the metabolic pathway, presents available quantitative data on enzyme kinetics, outlines experimental protocols for in vitro and analytical studies, and provides visual representations of the key processes.

Metabolic Pathway of Nandrolone to this compound

The metabolism of nandrolone to this compound involves a series of enzymatic reactions. The initial and rate-limiting step is the reduction of the double bond between carbons 4 and 5 of the A-ring of nandrolone, catalyzed by 5α-reductase. This reaction yields 5α-dihydronandrolone (5α-DHN). Subsequently, 5α-DHN undergoes further metabolism by hydroxysteroid dehydrogenases to form the terminal metabolites, 19-norandrosterone (B1242311) and this compound, which are then excreted, primarily in the urine.[1]

A significant aspect of nandrolone's metabolism is that its 5α-reduced metabolite, 5α-DHN, exhibits a significantly lower binding affinity for the androgen receptor compared to the parent compound, nandrolone.[2] This is in stark contrast to the metabolism of testosterone (B1683101), where its 5α-reduced metabolite, dihydrotestosterone (B1667394) (DHT), is a more potent androgen receptor agonist. This difference in androgen receptor affinity of the 5α-reduced metabolites is a key factor in the distinct pharmacological profiles of nandrolone and testosterone.

Quantitative Data: 5α-Reductase Enzyme Kinetics

The enzymatic conversion of androgens by 5α-reductase is characterized by Michaelis-Menten kinetics, with the key parameters being the Michaelis constant (Km) and the maximum velocity (Vmax). While extensive research has been conducted on the kinetics of testosterone with the two main isoforms of 5α-reductase, SRD5A1 and SRD5A2, specific kinetic data for nandrolone are not as readily available in the literature.

One study has determined the apparent kinetic constants for the wild-type human 5α-reductase type 2 (SRD5A2) with testosterone as the substrate.[3][4] These values provide a crucial benchmark for understanding the efficiency of this enzyme.

Table 1: Apparent Kinetic Constants of Human 5α-Reductase Type 2 (SRD5A2) with Testosterone [3][4]

| Substrate | Apparent Km (μM) | Apparent Vmax (pmol/mg protein/min) |

| Testosterone | 0.7 | 4044 |

Although direct kinetic values for nandrolone are not provided in the available literature, it has been reported that testosterone is a better substrate for 5α-reductase than nandrolone.[2][5] This suggests that testosterone likely has a lower Km (higher affinity) and/or a higher Vmax (faster turnover rate) with the 5α-reductase isozymes compared to nandrolone. This difference in substrate preference contributes to the distinct physiological effects of the two androgens.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound formation via 5α-reductase.

In Vitro 5α-Reductase Activity Assay

This protocol describes an in vitro assay to measure the enzymatic activity of 5α-reductase using a substrate like nandrolone or testosterone.

1. Enzyme Source Preparation:

-

Utilize a cell line known to express 5α-reductase (e.g., HEK293 cells transfected with SRD5A1 or SRD5A2).

-

Harvest cells and prepare a cell homogenate or microsomal fraction, which will serve as the enzyme source.

-

Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

2. Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 40 mM potassium phosphate (B84403) buffer, pH can be varied to target specific isoforms, typically pH 6.5-7.0 for SRD5A1 and pH 5.0-5.5 for SRD5A2).

-

Prepare a stock solution of the substrate, for example, radiolabeled [³H]-nandrolone, in a suitable solvent (e.g., ethanol).

-

Prepare a stock solution of the cofactor, NADPH.

3. Enzymatic Reaction:

-

In a microcentrifuge tube, combine the enzyme preparation, reaction buffer, and NADPH.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the [³H]-nandrolone substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a quenching solution (e.g., a mixture of organic solvents like ethyl acetate/isooctane).

4. Extraction and Analysis:

-

Add internal standards to the quenched reaction mixture.

-

Vortex vigorously to extract the steroids into the organic phase.

-

Centrifuge to separate the phases and collect the organic layer.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of a suitable solvent.

-

Separate the substrate (nandrolone) from its metabolites (including 5α-DHN) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled metabolite formed using liquid scintillation counting.

5. Data Analysis:

-

Calculate the rate of product formation (e.g., in pmol/mg protein/min).

-

For kinetic studies, perform the assay with varying substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Analytical Methodology for this compound Quantification

The following protocol outlines a general procedure for the analysis of this compound in urine samples using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

-

To a urine sample, add an internal standard (e.g., a deuterated analog of this compound).

-

Perform enzymatic hydrolysis using β-glucuronidase to deconjugate the metabolites.

-

Adjust the pH of the sample and perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether or a mixture of pentane (B18724) and ethyl acetate).

-

Evaporate the organic extract to dryness.

2. Derivatization:

-

Reconstitute the dried extract in a derivatizing agent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and an ammonium (B1175870) iodide/ethanethiol catalyst).

-

Heat the mixture to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives of the steroids. This step increases the volatility and thermal stability of the analytes for GC-MS analysis.

3. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography (GC): Use a capillary column suitable for steroid analysis (e.g., a non-polar or mid-polar column). Program the oven temperature to achieve separation of the different steroid metabolites.

-

Mass Spectrometry (MS): Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

4. Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The formation of this compound is a key metabolic event in the disposition of nandrolone, driven by the action of 5α-reductase. Understanding this pathway is crucial for researchers in drug development and for scientists in the field of anti-doping. While the general mechanism is well-established, a notable gap exists in the literature regarding the specific kinetic parameters of 5α-reductase isozymes with nandrolone. Future research focusing on the comparative kinetics of nandrolone and testosterone with purified human SRD5A1 and SRD5A2 would provide valuable quantitative insights into their differential metabolism and pharmacological profiles. The experimental protocols outlined in this guide provide a framework for conducting such investigations and for the accurate quantification of this compound in biological matrices.

References

- 1. brieflands.com [brieflands.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Mutational analysis of SRD5A2: From gene to functional kinetics in individuals with steroid 5α-reductase 2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism and receptor binding of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of 19-Noretiocholanolone

Abstract

This technical guide provides a comprehensive overview of this compound, a key metabolite of the anabolic androgenic steroid nandrolone (B1676933). It covers the historical context of its discovery, its metabolic pathway, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of metabolic and analytical workflows to support further research and application in relevant fields.

Introduction

This compound (5β-estran-3α-ol-17-one) is a significant urinary metabolite of the synthetic anabolic steroid nandrolone (19-nortestosterone) and its prohormones, such as 19-norandrostenedione.[1] Its detection in urine is a primary indicator of nandrolone administration in anti-doping controls.[2][3] Understanding the discovery, metabolism, and analytical chemistry of this compound is crucial for its use as a biomarker and for the development of sensitive and specific detection methods.

Discovery and History

The history of this compound is intrinsically linked to the synthesis and investigation of its parent compound, nandrolone.

-

Early 1950s: Nandrolone (19-nortestosterone) was first synthesized.[4]

-

Post-Synthesis Research: Following the development of nandrolone, research focused on its metabolic fate in the human body to understand its mechanism of action and excretion.

-

Identification as a Key Metabolite: Through metabolic studies, this compound, along with its stereoisomer 19-norandrosterone, were identified as the major urinary metabolites of nandrolone.[5] This discovery was pivotal for the development of anti-doping tests.

-

1974: The International Olympic Committee (IOC) officially banned the use of nandrolone in sports.[6]

-

Late 20th Century to Present: The focus of research shifted towards highly sensitive detection methods, understanding the endogenous production of 19-norsteroids, and establishing threshold levels for anti-doping purposes.[4][7] The World Anti-Doping Agency (WADA) continues to refine its technical documents for the analysis and reporting of 19-norsteroids.[3]

Metabolic Pathway of Nandrolone

The biotransformation of nandrolone to this compound primarily occurs in the liver through a series of enzymatic reactions.

The metabolic conversion involves two key steps:

-

Reduction of the A-ring: The double bond in the A-ring of nandrolone is reduced by the enzyme 5β-reductase (AKR1D1).[8] This reaction is stereospecific and results in the formation of 5β-dihydronandrolone.

-

Reduction of the 3-keto group: The 3-keto group of 5β-dihydronandrolone is then reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD) to a hydroxyl group, yielding this compound.[9]

The resulting metabolite is then primarily conjugated with glucuronic acid or sulfate (B86663) to increase its water solubility for excretion in the urine.[5]

References

- 1. swolverine.com [swolverine.com]

- 2. academic.oup.com [academic.oup.com]

- 3. wada-ama.org [wada-ama.org]

- 4. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nandrolone - Wikipedia [en.wikipedia.org]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0005886) [hmdb.ca]

- 8. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]